molecular formula C12H14BrN3 B13840996 7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13840996
M. Wt: 280.16 g/mol
InChI Key: NXLZMOFCBLWWNW-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a cyclohexyl group at the 3rd position of the triazolo[4,3-a]pyridine ring system.

Preparation Methods

The synthesis of 7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .

Chemical Reactions Analysis

7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of PHD-1, JAK1, and JAK2 by binding to their active sites and interfering with their normal function . The specific pathways involved depend on the biological context and the target molecules.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

7-bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H14BrN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

NXLZMOFCBLWWNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=CC(=C3)Br

Origin of Product

United States

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